molecular formula C8H11NO2 B12094121 Pyridine, 2-methoxy-5-(methoxymethyl)- CAS No. 133735-66-7

Pyridine, 2-methoxy-5-(methoxymethyl)-

Cat. No.: B12094121
CAS No.: 133735-66-7
M. Wt: 153.18 g/mol
InChI Key: RHOUZEYZPPQSLE-UHFFFAOYSA-N
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Description

Pyridine, 2-methoxy-5-(methoxymethyl)- is an organic compound with the molecular formula C8H11NO3 It is a derivative of pyridine, characterized by the presence of methoxy and methoxymethyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-methoxy-5-(methoxymethyl)- can be achieved through several methods. One common approach involves the ester exchange reaction of 5-methyl-2,3-pyridinedicarboxylic acid diester with methanol in the presence of a base . This is followed by a bromination reaction using a brominating agent in an organic solvent . The resulting product undergoes further reactions to yield the desired compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic processes and continuous flow reactors can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-methoxy-5-(methoxymethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Pyridine, 2-methoxy-5-(methoxymethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 2-methoxy-5-(methoxymethyl)- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: Pyridine, 2-methoxy-5-(methoxymethyl)- is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups play a crucial role.

Properties

CAS No.

133735-66-7

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-methoxy-5-(methoxymethyl)pyridine

InChI

InChI=1S/C8H11NO2/c1-10-6-7-3-4-8(11-2)9-5-7/h3-5H,6H2,1-2H3

InChI Key

RHOUZEYZPPQSLE-UHFFFAOYSA-N

Canonical SMILES

COCC1=CN=C(C=C1)OC

Origin of Product

United States

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